3-Nitroacrylic acid
Description
Significance in Synthetic Strategy and Mechanistic Inquiry
The synthetic utility of 3-nitroacrylic acid and its derivatives, such as its methyl and ethyl esters, stems from the powerful electron-withdrawing nature of the nitro group, which is further enhanced by the conjugated carboxyl group. This electronic feature renders the double bond highly electrophilic and susceptible to attack by a wide range of nucleophiles. Consequently, this compound is an exceptional substrate in several fundamental carbon-carbon bond-forming reactions.
As a Michael Acceptor: this compound and its esters are potent Michael acceptors. organic-chemistry.org In the Michael addition reaction, nucleophiles add to the β-carbon of the α,β-unsaturated system, a process widely used for the formation of C-C bonds. sctunisie.orgyoutube.com The reaction is thermodynamically controlled and accommodates a variety of soft nucleophiles, including enolates, amines, and thiols. organic-chemistry.org The resulting adducts are highly functionalized nitroalkanes, which can be further transformed; for instance, the nitro group can be reduced to an amine, providing access to valuable β-amino acids and other nitrogen-containing compounds.
As a Dienophile in Diels-Alder Reactions: The electron-deficient double bond of this compound derivatives makes them excellent dienophiles for [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. researchgate.net This reaction type is one of the most powerful tools in organic synthesis for the construction of six-membered rings with high stereocontrol. The reaction of a conjugated diene with an electron-poor dienophile, like ethyl α-nitrocinnamate, proceeds efficiently to yield highly functionalized cyclohexene (B86901) derivatives. researchgate.netmdpi.com These reactions are often highly regioselective and stereospecific, making them invaluable in the total synthesis of complex natural products. nih.govnih.gov
The well-defined reactivity and stereochemical outcomes of these reactions make this compound and its analogs ideal subjects for mechanistic inquiry. mdpi.com Studies involving these compounds contribute to a deeper understanding of cycloaddition mechanisms, transition state geometries, and the factors governing stereoselectivity. researchgate.netnih.gov Computational studies, for example, have been employed to explore the regioselectivity and molecular mechanism of cycloaddition reactions involving nitro-substituted compounds. mdpi.com
Below is a table summarizing key physical properties of this compound.
| Property | Value |
| CAS Number | 6214-30-8 |
| Molecular Formula | C₃H₃NO₄ |
| Molar Mass | 117.06 g/mol |
Data sourced from references .
The following table provides examples of the utility of 3-nitroacrylate (B1257834) esters in key synthetic reactions.
| Reaction Type | Reactants | Product Type | Yield |
| Diels-Alder | Methyl (E)-3-nitroacrylate + Cyclopentadiene (B3395910) | Methyl 6-nitro-2-norbornene-5-carboxylate | Quantitative |
| Michael Addition | Ethyl (E)-3-nitroacrylate + Various Nucleophiles | Substituted γ-nitrobutanoates | Varies |
Data sourced from reference sctunisie.org.
Historical Context of Nitroalkene Chemistry Pertaining to this compound
The importance of this compound is best understood within the broader historical development of nitroalkene chemistry. The journey began in the late 19th century, a formative period for organic synthesis. A pivotal moment was the discovery of the nitroaldol or Henry Reaction by the Belgian chemist Louis Henry in 1895. wikipedia.orgchemistry-reaction.comwikiwand.com This reaction, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, produces a β-nitro alcohol. redalyc.orgyoutube.com
The true synthetic potential of the Henry reaction was unlocked when it was realized that the resulting β-nitro alcohols could be easily dehydrated to furnish nitroalkenes. wikipedia.org This provided a general and reliable method for accessing a class of compounds that had previously been less accessible.
Throughout the 20th century, organic chemists began to systematically explore the reactivity of the nitroalkene functionality. The powerful electron-withdrawing capacity of the nitro group was recognized as a key activator for the double bond, making these compounds highly reactive towards nucleophiles and in cycloaddition reactions. wikipedia.org This led to the development of a vast array of synthetic methodologies that utilize nitroalkenes as versatile intermediates. Their ability to act as precursors to amines, carbonyl compounds (via the Nef reaction), and other functional groups cemented their status as indispensable building blocks in the synthetic chemist's toolbox. youtube.com
This compound and its derivatives emerged as particularly sophisticated reagents from this rich history. They combine the established reactivity of a nitro-activated double bond with the additional functionality of a carboxylic acid or ester group. This bifunctional nature allows for the creation of highly complex and densely functionalized molecules, positioning this compound as a valuable product of over a century of research into the chemistry of organic nitro compounds.
Structure
3D Structure
Properties
Molecular Formula |
C3H3NO4 |
|---|---|
Molecular Weight |
117.06 g/mol |
IUPAC Name |
(E)-3-nitroprop-2-enoic acid |
InChI |
InChI=1S/C3H3NO4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)/b2-1+ |
InChI Key |
MBNRADMGBBUWJK-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C(=O)O |
Canonical SMILES |
C(=C[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitroacrylic Acid and Its Ester Derivatives
Direct Synthesis Approaches to 3-Nitroacrylic Acid
The direct synthesis of this compound has been approached through several routes. One method involves the dehydrochlorination of 2-chloro-3-nitropropionic acid. researchgate.net This precursor, 2-chloro-3-nitropropionic acid, can be synthesized by the addition of nitryl chloride to acrylic acid. researchgate.net The subsequent removal of hydrogen chloride from 2-chloro-3-nitropropionic acid yields this compound. researchgate.net
Another direct approach starts from acrolein, which is converted to 3-nitropropanal (B1599391). researchgate.netorgsyn.orgscispace.comresearchgate.net The 3-nitropropanal is then oxidized to afford this compound. researchgate.nettandfonline.com Oxidation can be achieved using reagents such as Jones reagent or a combination of sodium chlorite (B76162) and hydrogen peroxide, with the latter offering higher yields and a more convenient work-up. tandfonline.com
Preparation via Transformation of Precursor Molecules
The synthesis of this compound and its esters is often accomplished by modifying existing molecules. These methods can be broadly categorized into those starting from hydroxy-nitropropionate derivatives and those utilizing nitroalkene precursors.
Synthesis from Hydroxy-Nitropropionate Derivatives
A notable pathway involves the use of 2-hydroxy-3-nitropropionic acid and its esters. ucl.ac.uknih.gov The synthesis of these precursors can be initiated by the condensation of glyoxylic acid with nitromethane, which produces 2-hydroxy-3-nitropropionic acid. ucl.ac.uk This acid can then be esterified to yield the corresponding hydroxy-nitropropionate esters. ucl.ac.uk The crucial step in forming the α,β-unsaturated system of this compound from these derivatives is dehydration. ucl.ac.uk
Biocatalytic methods have also been explored for the stereoselective hydrolysis of 2-hydroxy-3-nitropropionic acid esters, offering a route to optically active forms of these precursors. nih.gov
Indirect Routes Involving Nitroalkene Precursors
Alkyl 3-nitroacrylates, which are esters of this compound, serve as key intermediates and can be synthesized through various methods. One such method is the nitroiodination of alkyl acrylates followed by dehydroiodination of the resulting iodonitropropanoates. researchgate.net
Furthermore, the addition of nitryl chloride to acrylonitrile (B1666552) can produce 2-chloro-3-nitropropionitrile. researchgate.net This compound can be converted to 3-nitroacrylonitrile, which upon hydrolysis yields 3-nitroacrylamide. Subsequent reaction with nitrous acid affords this compound. researchgate.net
Esterification and Derivatization Reactions of this compound
The synthesis of this compound esters is commonly achieved through the esterification of this compound. tandfonline.com This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. tandfonline.comtandfonline.comchemguide.co.uk For instance, methyl 3-nitropropionate can be prepared by refluxing 3-nitropropionic acid in anhydrous methanol (B129727) with concentrated sulfuric acid. tandfonline.com Similarly, ethyl 3-nitropropionate is synthesized by reacting 3-nitropropionic acid with ethanol (B145695) and p-toluenesulfonic acid in benzene (B151609), often using a Dean-Stark apparatus to remove the water formed during the reaction. tandfonline.comtandfonline.com
The following table provides a summary of representative esterification reactions for this compound:
| Ester Product | Alcohol Reactant | Catalyst | Reaction Conditions | Yield |
|---|---|---|---|---|
| Methyl 3-nitropropionate | Methanol | Sulfuric Acid | Reflux with 4Å molecular sieves | Not specified |
| Ethyl 3-nitropropionate | Ethanol | p-Toluenesulfonic acid | Reflux in benzene with Dean-Stark apparatus | 75% (crude) |
Derivatives of this compound are also synthetically valuable. For example, methyl 3-nitroacrylate (B1257834) can be synthesized from methyl 2-chloro-3-nitropropionate. researchgate.net These ester derivatives are highly reactive and participate in various reactions, including cycloadditions and Michael additions, to form more complex molecules. researchgate.neticm.edu.pl
Advanced Reactivity and Mechanistic Investigations of 3 Nitroacrylic Acid Systems
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. 3-Nitroacrylic acid and its derivatives are notable for their participation in various cycloaddition reactions, including [3+2] and Diels-Alder reactions, owing to the electron-withdrawing nature of the nitro and carboxyl groups.
[3+2] Cycloadditions with Nitrones and Other Dipolarophiles
The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole, such as a nitrone, with a dipolarophile, like a derivative of this compound, to form a five-membered heterocyclic ring. wikipedia.org This reaction is a cornerstone for synthesizing isoxazolidines, which are significant for their potential biological and pharmaceutical activities. icm.edu.pl The presence of a nitro group in the resulting isoxazolidine (B1194047) ring opens up avenues for further functionalization. icm.edu.pl
Regioselectivity and Stereoselectivity in Cycloaddition Pathways
The regioselectivity of the [3+2] cycloaddition between nitrones and alkenes is governed by frontier molecular orbital (FMO) theory. wikipedia.org The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the regiochemical outcome. wikipedia.org For electron-poor dipolarophiles like this compound derivatives, the dominant interaction is typically between the HOMO of the nitrone and the LUMO of the dipolarophile, which favors the formation of 4-substituted isoxazolidines. wikipedia.org
However, studies involving (E)-3-nitroacrylic acid derivatives and (Z)-C,N-diphenylimine N-oxide have shown surprising regioselectivity. icm.edu.pl Contrary to expectations, these reactions yielded 5-nitrosubstituted isoxazolidines alongside the anticipated 4-nitro adducts. icm.edu.pl This unusual regioselectivity was observed in various solvents, including benzene (B151609), dichloromethane (B109758) (DCM), chloroform, and the ionic liquid 1-butyl-3-methylimidazolium chloride. icm.edu.pl The reactions proceeded rapidly at room temperature, producing mixtures of isomeric nitroisoxazolidines. icm.edu.pl
Stereoselectivity in these cycloadditions is also a key aspect. While the cycloaddition is stereospecific concerning the alkene's configuration, the diastereoselectivity can vary. wikipedia.org Research on the reaction of (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone with (E)-2-R-nitroethenes indicates that stereoselectivity is influenced by a combination of steric and secondary orbital effects. researchgate.net In many cases, [3+2] cycloadditions of nitrones with conjugated nitroalkenes lead to mixtures of 3,4-cis and 3,4-trans-4-nitroisoxazolidines. icm.edu.pl
Table 1: Regio- and Stereoselectivity in [3+2] Cycloaddition of (E)-3-Nitroacrylic Acid Derivatives with (Z)-C,N-diphenylimine N-oxide. icm.edu.pl
| Dipolarophile (1a,b) | Product(s) | Observed Regioselectivity |
|---|---|---|
| (E)-methyl 3-nitroacrylate (B1257834) (1a) | 4-nitroisoxazolidine & 5-nitroisoxazolidine (5a) | Mixture of regioisomers |
| (E)-3-nitroacrylonitrile (1b) | 4-nitroisoxazolidine & 5-nitroisoxazolidine (5b) | Mixture of regioisomers |
Influence of Substituents on Cycloaddition Outcomes
Substituents on both the nitrone and the dipolarophile play a crucial role in determining the outcome of [3+2] cycloadditions. numberanalytics.com Electron-withdrawing groups on the dipolarophile, such as the nitro and carboxyl groups in this compound, lower its LUMO energy, accelerating the reaction with HOMO-controlled nitrones. wikipedia.org
The nature of the substituent on the nitrone also has a significant impact. For instance, in the reaction of benzonitrile (B105546) N-oxide with substituted benzylideneanilines, electron-releasing groups on the benzylideneaniline (B1666777) were found to increase the reaction rate, while electron-withdrawing nitro groups had a minimal effect on the energy profile. bibliotekanauki.pl This highlights the complex interplay of electronic effects in these reactions.
In the context of this compound derivatives, the presence of a carbonyl or nitrile group makes the resulting cycloadducts amenable to further chemical transformations, enhancing their synthetic utility. icm.edu.pl The specific substituents can also steer the regioselectivity of the reaction. While many reactions with nitroalkenes yield 4-nitroisoxazolidines, the use of this compound derivatives has been shown to produce 5-nitroisoxazolidines as well, a deviation from the typical outcome. icm.edu.pl The steric and electronic properties of the substituents on both reactants are critical in dictating the preferred reaction pathway and the ultimate structure of the product. numberanalytics.com
Diels-Alder Reactions with Dienes
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. prutor.ai this compound and its esters act as potent dienophiles due to the electron-withdrawing nitro group, which activates the double bond towards reaction with electron-rich dienes. researchgate.net
Reactivity with Anthracene (B1667546) and Substituted Anthracenes
Anthracene, a polycyclic aromatic hydrocarbon, can function as a diene in Diels-Alder reactions, particularly at its 9 and 10 positions. ucalgary.ca The reaction of ethyl 3-nitroacrylate with anthracene yields the expected Diels-Alder adduct. researchgate.net The reactivity in these reactions is influenced by the frontier orbital energies of the diene and dienophile. researchgate.net
The presence of substituents on the anthracene ring can affect the reaction's efficiency. nih.gov For example, a study on a chiral anthracene template with various dienophiles, including maleic anhydrides, showed that the activation energies and reactivity are controlled by a combination of factors, including charge-transfer and orbital energy gaps. nih.gov While specific data on substituted anthracenes with this compound is limited, the general principles of Diels-Alder reactions suggest that electron-donating groups on the anthracene would likely enhance its reactivity.
Table 2: Diels-Alder Adducts from the Reaction of Acrylate (B77674) Derivatives with Anthracene. researchgate.net
| Dienophile | Diene | Product Type |
|---|---|---|
| Ethyl acrylate | Anthracene | Diene synthesis adduct |
| Ethyl 3-nitroacrylate | Anthracene | Diene synthesis adduct |
| Ethyl 3-bromo-3-nitroacrylate | Anthracene | Diene synthesis adduct and alkylation products |
Reactions with Furan (B31954) Derivatives and Product Diversification
Furan and its derivatives are heterocyclic dienes that can participate in Diels-Alder reactions. However, the aromatic character of furan means that it is less reactive than non-aromatic dienes, and the resulting cycloadducts can undergo a retro-Diels-Alder reaction upon heating. masterorganicchemistry.com
The reaction of methyl 3-nitroacrylate with furan derivatives can lead to a mixture of Diels-Alder adducts and Michael addition products, with the former sometimes converting to the latter. researchgate.net Despite having electron-withdrawing substituents, furoic acids have been shown to be reactive dienes in Diels-Alder reactions with maleimide (B117702) dienophiles, especially when the reaction is carried out in water, which enhances the rate. biorizon.eu
Stereo- and Regiocontrol in [4+2] Cycloadditions
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of synthetic chemistry for constructing six-membered rings with significant stereochemical control. sigmaaldrich.comnih.gov In these reactions, derivatives of this compound serve as potent dienophiles due to the electron-withdrawing nature of the nitro and ester groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). researchgate.net The stereochemical and regiochemical outcomes of these cycloadditions are influenced by a combination of factors including the structure of the diene, the specific substituents on the nitroacrylate, and the reaction conditions, particularly the use of catalysts.
Research into the Diels-Alder reactions of 3-nitroacrylates with various dienes has provided detailed insights into these controlling factors. For instance, the reaction of methyl 3-nitroacrylate with furan has been shown to concurrently produce both Diels-Alder adducts and Michael adducts, with the former capable of converting into the latter. researchgate.net The distribution of these products is thought to be controlled by the orbital energy difference between the diene's HOMO (Highest Occupied Molecular Orbital) and the dienophile's LUMO. researchgate.net Similarly, reactions involving cyclopentadiene (B3395910) and substituted 3-nitroacrylates, such as ethyl (Z)-3-nitrocinnamate, can yield both [4+2] and [2+2] cycloaddition products, demonstrating the complexity of the reaction pathways. researchgate.net
Lewis acid catalysis plays a pivotal role in enhancing both the rate and selectivity of these reactions. illinois.edu An asymmetric tandem inter-[4+2]/intra-[3+2] cycloaddition of nitroalkenes has been developed using a Lewis acid-promoted [4+2] cycloaddition with enantiopure dienes. acs.org This process leads to the formation of highly functionalized aminocyclopentanes with high enantiomeric excess, and the choice of Lewis acid was found to have a remarkable influence on the stereochemical outcome of the initial [4+2] cycloaddition. acs.org In reactions with less activated dienes, hyperbaric conditions have been employed to facilitate cycloaddition with good stereo- and regiocontrol. nih.gov
The stereochemistry of the resulting cyclohexene (B86901) derivatives is often elucidated through detailed NMR analysis. researchgate.net Studies with (E)- and (Z)-isomers of ethyl 3-nitroacrylate and various butadienes have led to the synthesis of the corresponding nitro-substituted cyclohexene carboxylates, with defined stereochemistry. researchgate.net DFT (Density Functional Theory) calculations have also been employed to understand the reaction mechanisms, suggesting that while many Diels-Alder reactions are concerted, some reactions involving highly polarized nitroalkenes may proceed through a stepwise mechanism involving zwitterionic intermediates. mdpi.com This can lead to a loss of stereospecificity. mdpi.com
| Diene | Dienophile | Conditions | Key Findings | Yield |
|---|---|---|---|---|
| Anthracene | Ethyl acrylate, Ethyl 3-nitroacrylate | Heating | Formation of diene synthesis adducts. researchgate.net | Not specified |
| Cyclopentadiene | Ethyl (Z)-3-nitrocinnamate | Not specified | Formation of both [2+2] and [4+2] cycloadducts. researchgate.net | Not specified |
| 2-Methylfuran | Methyl 3-nitroacrylate | Not specified | Reaction proceeds in a stepwise manner via a zwitterionic intermediate. mdpi.com | Not specified |
| 1-Alkoxy-1,4-dienes (enantiopure) | Nitro olefins | Lewis Acid | Asymmetric tandem inter[4+2]/intra[3+2] cycloaddition; high ee. acs.org | Good |
| 1,2,4-Trioxygenated 1,3-dienes | Methyl acrylate | Hyperbaric pressure | Fine stereo- and regiocontrol achieved. nih.gov | Good |
Nucleophilic Addition Reactions
The electron-deficient nature of the carbon-carbon double bond in this compound and its esters makes them highly susceptible to nucleophilic attack. This reactivity is a cornerstone of their synthetic utility, allowing for the introduction of a wide array of functional groups. The strong electron-withdrawing capacity of the adjacent nitro group, in concert with the carboxylate function, polarizes the π-system, rendering the β-carbon atom highly electrophilic and prone to attack by various nucleophiles. researchgate.net
Michael Additions and Conjugate Functionalization
The most prominent nucleophilic addition reaction involving 3-nitroacrylates is the Michael addition, a type of conjugate or 1,4-addition. nrochemistry.commasterorganicchemistry.com This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.orgorganic-chemistry.org A wide variety of both carbon- and heteroatom-centered nucleophiles can be employed, making it a versatile method for carbon-carbon and carbon-heteroatom bond formation. researchgate.net
Common Michael donors include active methylene (B1212753) compounds like malonates and nitroalkanes, as well as organometallic reagents. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. nrochemistry.com For example, the addition of active methylene compounds to β-nitroacrylates can be performed at room temperature using a catalytic amount of potassium carbonate. researchgate.net Heteroatom nucleophiles such as amines and thiols also readily participate in Michael additions. researchgate.net The uncatalyzed, anti-Michael addition of amines to β-nitroacrylates has been reported as a practical and environmentally friendly method for synthesizing β-nitro-α-amino esters. researchgate.net
The synthetic utility of the Michael addition is often enhanced by subsequent transformations. A notable strategy is the tandem 'Michael addition-elimination' process. researchgate.net In this sequence, the nitro group, acting first as a powerful electron-withdrawing group to facilitate the initial addition, subsequently functions as a good leaving group (as nitrous acid), leading to the one-pot formation of polyfunctionalized α,β-unsaturated esters. researchgate.net
Organocatalysis has emerged as a powerful tool for controlling the stereochemistry of Michael additions to nitroacrylates. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective and diastereoselective additions. rsc.orgunimi.it
| Michael Donor (Nucleophile) | Michael Acceptor | Catalyst/Conditions | Product Type | Yield |
|---|---|---|---|---|
| Active Methylene Compounds | β-Nitro acrylic esters | K₂CO₃, solvent-free, RT | anti-Michael adducts | Not specified |
| Primary/Secondary Amines | β-Nitroacrylates | Catalyst/solvent-free | β-Nitro-α-amino esters (anti-Michael addition). researchgate.net | Good |
| Cyclohexane-1,3-diones | Alkyl 3-nitroacrylates | Rodionov's catalyst, Methanol (B129727) | Michael adducts. researchgate.net | Not specified |
| Azlactones | β-Nitroacrylate | Chiral DMAP-thiourea derivative | (2R,4'S)-isomer adducts (Enantioselective). rsc.org | High (up to 95%) |
| 1,3-Diketones | Substituted nitroacrylates | Thiourea-based cinchona-derived bifunctional catalyst | Enantiomerically enriched adducts (up to 93% ee). unimi.it | Modest to fair |
| Nitroalkanes | Methyl acrylate | NaOH, H₂O, Phase Transfer Catalyst | Michael adduct. sctunisie.org | Low (in water) to good (with PTC) |
Other Transformation Pathways of the Nitroacrylate Moiety
Beyond cycloadditions and Michael additions, the rich chemical functionality of the 3-nitroacrylate system allows for a variety of other useful transformations. These reactions often leverage the unique properties of the nitro group, which can be modified or eliminated to access diverse molecular architectures.
One significant alternative pathway is the [3+2] cycloaddition reaction , where this compound derivatives act as the dipolarophile. Reactions with nitrones, for example, are a common strategy for synthesizing isoxazolidines, which are five-membered heterocyclic compounds. icm.edu.pl Interestingly, while reactions with many nitroalkenes exclusively yield 4-nitroisoxazolidines, the use of (E)-3-nitroacrylic acid derivatives in reactions with (Z)-C,N-diphenylnitrone has been shown to surprisingly produce 5-nitrosubstituted isoxazolidines alongside the expected 4-nitro adducts. icm.edu.plresearchgate.net This unusual regioselectivity highlights the distinct reactivity imparted by the acrylate moiety. icm.edu.plresearchgate.net
The nitro group itself is a versatile functional handle that can be transformed in several ways. It can be eliminated, as seen in the tandem Michael addition-elimination sequences, to generate a new double bond. researchgate.net The nitro group can also be reduced. For instance, an efficient three-step synthesis of α-methylene-γ-butyrolactones involves a Michael addition to ethyl β-nitroacrylate, followed by a borohydride (B1222165) reduction which simultaneously achieves lactonization and elimination of the nitro-group. researchgate.net More direct transformations of the nitro group are also possible. The Nef reaction, for example, can convert the nitro group into a carbonyl group, although in some cases, partial reduction to an oxime can occur. ucl.ac.ukmdpi.com
Furthermore, 3-nitroacrylates are valuable precursors for the synthesis of various heterocyclic systems . They have been used in combination with o-bromoanilines to provide alkyl indole-2-carboxylates in a simple one-pot synthesis. ulisboa.pt They also serve as key starting materials for the preparation of benzofuran-3-carboxylates via reaction with phenols, promoted by indium trichloride. researchgate.net In some cases, complex cascade reactions initiated by a Michael addition can lead to the formation of highly substituted carbocycles and heterocycles. unimi.it For example, the reaction of β-nitroketones (derived from nitroacrylates) with acid can lead to the formation of 3-haloisoxazoles through an interrupted Nef reaction followed by cyclization. mdpi.com
Synthetic Utility and Applications of 3 Nitroacrylic Acid in Fine Chemical Synthesis
As a Versatile Building Block in Organic Synthesis
3-Nitroacrylic acid and its ester derivatives have emerged as highly versatile building blocks in modern organic synthesis. Their value stems from the presence of two electron-withdrawing groups, the nitro group and the carboxyl group (or its ester derivative), which activate the alkene bond for a variety of chemical transformations. This dual activation makes them potent Michael acceptors and dienophiles, enabling the construction of complex molecular architectures.
The electron-deficient nature of the double bond in alkyl 3-nitroacrylates facilitates their participation in Michael additions . They readily react with a wide range of nucleophiles, including active methylene (B1212753) compounds like cyclohexane-1,3-diones and Meldrum's acid, as well as amines and thiols. researchgate.net These reactions typically proceed under mild conditions and can be catalyzed by bases. For instance, the addition of active methylene compounds to β-nitroacrylates can be achieved at room temperature in the absence of a solvent, using a catalytic amount of potassium carbonate. ucl.ac.uk This reactivity allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, leading to polyfunctionalized nitroalkanes that are themselves valuable synthetic intermediates. ucl.ac.uk
Furthermore, alkyl 3-nitroacrylates are effective dienophiles in Diels-Alder reactions . They can react with various dienes, such as anthracene (B1667546) and furan (B31954), to yield [4+2] cycloaddition products. orgsyn.org The reaction with anthracene, for example, can produce 12-nitro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylates in high yields. orgsyn.org The presence of the nitro group often controls the regioselectivity of the addition. These cycloaddition reactions provide a powerful method for the construction of six-membered rings with multiple stereocenters, which are common motifs in many natural products and biologically active molecules.
The versatility of this compound derivatives is further enhanced by the reactivity of the resulting adducts. The nitro group in the products of Michael additions and Diels-Alder reactions can be transformed into a variety of other functional groups, significantly expanding their synthetic potential.
Table 1: Examples of Michael Additions with Alkyl 3-Nitroacrylates
| Nucleophile | Product Type | Catalyst/Conditions |
| Cyclohexane-1,3-dione | Michael Adduct | Rodionov's catalyst, Anhydrous Methanol (B129727) |
| Dimedone | Michael Adduct | Rodionov's catalyst, Anhydrous Methanol |
| Meldrum's acid | Michael Adduct | Rodionov's catalyst, Anhydrous Methanol |
| Primary and Secondary Amines | β-Nitro-α-amino Esters | Uncatalyzed, Solvent-free |
| Active Methylene Derivatives | Polyfunctionalized Nitroalkanes | Potassium Carbonate, Solvent-free |
Precursor for Heterocyclic Compound Synthesis
The unique electronic and structural features of this compound and its derivatives make them valuable precursors for the synthesis of a wide array of heterocyclic compounds. The conjugated nitroalkene system is particularly well-suited for participating in cycloaddition reactions and tandem reaction sequences that lead to the formation of various ring systems.
A prominent application of this compound derivatives in heterocyclic synthesis is their use in [3+2] cycloaddition reactions with nitrones to form isoxazolidine (B1194047) rings. icm.edu.pl Isoxazolidines are an important class of five-membered heterocycles with potential biological and pharmaceutical activities. icm.edu.pl
Research has shown that derivatives such as methyl 3-nitroacrylate (B1257834) and 3-nitroacrylonitrile react with nitrones like (Z)-C,N-diphenylimine N-oxide. icm.edu.pl These reactions can proceed rapidly at room temperature and yield mixtures of isomeric nitroisoxazolidines. icm.edu.pl Interestingly, while the formation of 4-nitroisoxazolidines is often expected, studies have revealed that reactions involving this compound derivatives can also lead to the formation of the regioisomeric 5-nitroisoxazolidines. icm.edu.pl This unusual regioselectivity makes these reactions particularly noteworthy.
The presence of both a nitro group and a carbonyl or nitrile group in the resulting isoxazolidine products renders them highly susceptible to further functionalization, making them attractive intermediates for more complex synthetic endeavors. icm.edu.pl
Table 2: [3+2] Cycloaddition of this compound Derivatives with (Z)-C,N-diphenylimine N-oxide
| This compound Derivative | Nitrone | Product(s) | Key Finding |
| Methyl 3-nitroacrylate | (Z)-C,N-diphenylimine N-oxide | Mixture of 4-nitroisoxazolidines and 5-nitroisoxazolidines | Formation of both 4-nitro and 5-nitro regioisomers |
| 3-Nitroacrylonitrile | (Z)-C,N-diphenylimine N-oxide | Mixture of 4-nitroisoxazolidines and 5-nitroisoxazolidines | Formation of both 4-nitro and 5-nitro regioisomers |
Intermediate in the Preparation of Complex Organic Molecules
The utility of this compound extends to its role as a key intermediate in the synthesis of more elaborate and complex organic molecules, including those with significant biological activity. The functional handles it provides—the activated alkene, the nitro group, and the carboxylic acid/ester—can be strategically manipulated to build intricate molecular frameworks.
One notable application is in the stereoselective synthesis of pyrrolidinones . A one-pot reaction involving the conjugate addition of a diorganozinc species to a 3-nitroacrylate, followed by an in situ nitro-Mannich reaction and spontaneous lactamization, can generate highly functionalized pyrrolidinone structures with three contiguous stereocenters. ucl.ac.uk This methodology has been used to create a variety of analogues with alkyl, aryl, and heteroaryl substituents in good yields and as single diastereoisomers. ucl.ac.uk
Similarly, this compound derivatives are precursors to piperazin-2-ones . The development of conjugate addition/nitro-Mannich reaction sequences provides a pathway to these important heterocyclic scaffolds. ucl.ac.uk Furthermore, Michael adducts derived from the reaction of alkyl 3-nitroacrylates with compounds like o-phenylenediamine (B120857) can lead to the synthesis of 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones. researchgate.net
The nitro group in the adducts derived from this compound is a versatile functional group that can be converted into other functionalities. For instance, the nitro group can be reduced to an amino group, providing access to valuable β-amino acids . The nitro oxanorbornene adduct, formed from the Diels-Alder reaction of ethyl (E)-3-nitroacrylate and furan, serves as a versatile template for the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid. researchgate.net Aliphatic nitro compounds derived from 3-nitropropanoic acid are considered versatile building blocks for accessing 1,3,4-, 1,3,5-, and 1,3,6-functionalized structures, which are crucial for the synthesis of more complex target molecules. orgsyn.org
The application of 3-nitropropionic acid has also been explored in the synthesis of various 3-nitropropionamides , which have been investigated as potential inhibitors of enzymes such as Mycobacterium tuberculosis isocitrate lyase. researchgate.net This highlights the role of this compound as a starting point for the development of medicinally relevant compounds.
Analytical Methodologies for the Characterization and Detection of 3 Nitroacrylic Acid
Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry for structural elucidation)
Spectroscopic techniques are indispensable for the definitive identification and structural characterization of 3-Nitroacrylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are cornerstone methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.
1H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the carboxylic acid group. Protons on the double bond (vinylic protons) would likely appear in the downfield region, typically between 6.0 and 8.5 ppm. The exact chemical shift and coupling constants (J-values) between these protons would be critical in confirming the cis or trans stereochemistry of the molecule. The acidic proton of the carboxyl group would be observed as a broad singlet at a significantly downfield position, often above 10 ppm, and its position can be concentration-dependent.
13C NMR: The carbon NMR spectrum provides insight into the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm. The carbons of the C=C double bond would resonate between 120 and 150 ppm, with the carbon atom attached to the nitro group being significantly deshielded. The presence of the nitro group generally causes a downfield shift for the adjacent carbon.
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Multiplicity |
| Carboxyl H | >10 | - | Broad Singlet |
| Vinylic H (alpha to COOH) | ~6.0 - 7.0 | ~120 - 140 | Doublet |
| Vinylic H (beta to COOH) | ~7.5 - 8.5 | ~140 - 150 | Doublet |
| Carboxyl C | - | ~165 - 175 | Singlet |
Note: These are predicted values based on the analysis of structurally similar compounds and may vary from experimental values.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum would be characterized by strong absorption bands corresponding to the O-H, C=O, C=C, and N-O bonds.
The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm-1.
The C=O (carbonyl) stretching vibration of the carboxylic acid will be a strong, sharp peak around 1700-1725 cm-1.
The C=C stretching of the alkene will be observed in the 1620-1680 cm-1 region.
The characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (NO2) are expected to appear around 1500-1560 cm-1 and 1340-1380 cm-1, respectively.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |
| Alkene | C=C Stretch | 1620-1680 | Medium |
| Nitro Group | Asymmetric NO2 Stretch | 1500-1560 | Strong |
| Nitro Group | Symmetric NO2 Stretch | 1340-1380 | Strong |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. In electron ionization (EI) mode, the molecular ion peak (M+) would be observed, and its high-resolution measurement can confirm the molecular formula (C3H3NO4). The fragmentation pattern is influenced by the functional groups. Common fragmentation pathways for nitro compounds often involve the loss of NO2 (46 Da) or NO (30 Da). For carboxylic acids, the loss of H2O (18 Da) and COOH (45 Da) or CO2 (44 Da) are characteristic fragmentation patterns. nih.govnih.gov
Chromatographic Separation and Analysis (e.g., HPLC, UHPLC)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various sample matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a well-suited technique for the analysis of polar compounds like this compound. sielc.com A typical RP-HPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of an aqueous component, often with an acidic modifier to suppress the ionization of the carboxylic acid group and ensure good peak shape, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comgoogle.com Detection is commonly achieved using a UV detector, as the conjugated system of this compound is expected to have a strong UV absorbance.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC, which uses columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. spectroscopyonline.comabechem.com The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UHPLC method for this compound would allow for rapid quantification, which is particularly beneficial for high-throughput screening applications.
Interactive Data Table: Typical HPLC/UHPLC Parameters for the Analysis of Nitroaromatic Acids
| Parameter | Typical Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm for HPLC; <100 mm length, <3 mm i.d., <2 µm for UHPLC) | Good retention for polar and non-polar compounds. |
| Mobile Phase | Gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile/methanol | Acid suppresses ionization for better peak shape; gradient elution allows for separation of compounds with varying polarities. sielc.comgoogle.com |
| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 0.2 - 0.6 mL/min (UHPLC) | Optimized for column dimensions and particle size. |
| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. |
| Detection | UV at ~254 nm or Diode Array Detector (DAD) | The conjugated system allows for strong UV absorbance. DAD provides spectral information for peak purity assessment. |
| Injection Volume | 1 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
Electrochemical Detection Methods
Electrochemical methods offer a highly sensitive and selective alternative for the detection of this compound, particularly in complex biological or environmental samples. These techniques are based on the oxidation or reduction of the analyte at an electrode surface.
The nitro group in this compound is electrochemically active and can be readily reduced. Cyclic voltammetry (CV) can be used to study the redox behavior of this compound and to determine its reduction potential. This information is then used to develop more sensitive detection methods like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV).
The detection would typically involve the electrochemical reduction of the nitro group to a hydroxylamine (B1172632) or an amine. The potential at which this reduction occurs provides selectivity, as other components in the sample may not be electroactive in the same potential window. The current generated during the reduction is proportional to the concentration of this compound. Chemically modified electrodes can be employed to enhance the sensitivity and selectivity of the detection by pre-concentrating the analyte at the electrode surface or by catalyzing the electrochemical reaction. While specific methods for this compound are not widely reported, the well-established electrochemical behavior of other nitroaromatic and nitroaliphatic compounds suggests that this would be a viable and powerful analytical approach. abechem.commdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-nitroacrylic acid, and how can its purity be validated experimentally?
- Methodological Answer : Synthesis typically involves hydrochlorination of 2-chloro-3-nitropropionic acid or hydrolysis of 3-nitroacrylonitrile . Purity validation requires techniques like high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) to assess nitro group absorption, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Differential scanning calorimetry (DSC) can verify melting points (e.g., 136°C) . Safety protocols for handling corrosive intermediates (e.g., chlorinated precursors) should align with GHS hazard guidelines .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard codes (H302, H315, H319, H335) for toxicity, skin/eye irritation, and respiratory risks. Use fume hoods for synthesis/storage, wear nitrile gloves, and avoid dust formation. Store in airtight containers at 2–8°C, segregated from bases or oxidizing agents. Emergency procedures include rinsing eyes with water (15+ minutes) and using activated charcoal for accidental ingestion .
Q. What analytical techniques are critical for characterizing this compound derivatives in cycloaddition reactions?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies nitro (1520–1350 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) stretches. Mass spectrometry (MS) with electron ionization (EI) confirms molecular ion peaks (e.g., m/z 117 for this compound). For regioselectivity analysis in cycloadducts, X-ray crystallography resolves stereochemistry, while density functional theory (DFT) calculations predict transition states .
Advanced Research Questions
Q. How can conflicting regioselectivity outcomes in [3+2] cycloadditions of this compound derivatives be resolved?
- Methodological Answer : Discrepancies arise from electronic vs. steric control. For example, reactions with (Z)-C,N-diphenylimine N-oxide yield 5-nitroisoxazolidines instead of expected 4-nitro products . Resolve contradictions by:
- Computational modeling : Use Molecular Electron Density Theory (MEDT) to map electron localization (e.g., Parr functions) at reactive sites .
- Isotopic labeling : Track bond formation via ¹⁵N-labeled nitrile oxides in NMR experiments.
- Solvent polarity studies : Compare yields in polar aprotic (DMF) vs. nonpolar solvents to assess dipole-driven regioselectivity .
Q. What mechanistic insights explain the unusual stereochemical outcomes in this compound-mediated cycloadditions?
- Methodological Answer : The one-step asynchronous mechanism (via zwitterionic intermediates) is validated using Hammett plots to correlate substituent effects with reaction rates. For example, electron-withdrawing groups on nitrile oxides increase electrophilicity, favoring nitro group participation in transition states. Kinetic isotope effects (KIE) and Eyring analysis differentiate concerted vs. stepwise pathways .
Q. How do structural modifications of this compound influence its reactivity in multi-component reactions?
- Methodological Answer : Introduce substituents (e.g., methyl esters) to alter electron density. Hammett σ constants quantify electronic effects: nitro groups (σ = +0.78) enhance electrophilicity, while ester groups (σ = +0.45) moderate reactivity. Test via competition experiments between substituted derivatives and nitrile oxides, monitored by LC-MS. Compare activation energies via DFT (B3LYP/6-311G basis sets) .
Q. What strategies mitigate decomposition of this compound under acidic or thermal conditions?
- Methodological Answer : Stabilize nitro groups via buffered conditions (pH 4–6) to prevent acid-catalyzed hydrolysis. For thermal stability (T > 100°C), use low-temperature synthesis (e.g., −20°C in THF) or radical inhibitors (e.g., BHT). Monitor degradation products via gas chromatography-mass spectrometry (GC-MS) and optimize reaction times using Arrhenius plots .
Data Interpretation & Validation
Q. How should researchers address discrepancies between computational predictions and experimental results in nitroacrylic acid chemistry?
- Methodological Answer : Cross-validate DFT models (e.g., M06-2X functional) with coupled-cluster (CCSD(T)) benchmarks for accuracy. If experimental regioselectivity contradicts theory, re-examine solvent effects (e.g., PCM solvation models) or non-covalent interactions (NCI analysis) . Publish raw data (e.g., crystallographic CIF files) in repositories like Cambridge Structural Database for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
